Dapagliflozin Impurity 9

Catalog No.
S824022
CAS No.
1469910-70-0
M.F
C21H25ClO6
M. Wt
408.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapagliflozin Impurity 9

CAS Number

1469910-70-0

Product Name

Dapagliflozin Impurity 9

IUPAC Name

(2S,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

Molecular Formula

C21H25ClO6

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20+,21-/m1/s1

InChI Key

RRYZEJFQBYDTNH-SSSFQFABSA-N

SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Synonyms

(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol; Dapagliflozin 1,4- Anhydro form; Dapagliflozin furanose isomer

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl

(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is an impurity of Dapagliflozin which is a sodium-glucose transporter 2 inhibitor and used to treat type 2 diabetes.

Development of Novel Gradient RP-HPLC Method for Separation of Dapagliflozin and Its Process-Related Impurities

Specific Scientific Field: This research falls under the field of Pharmaceutical Sciences.

Summary of the Application: In the synthesis of Dapagliflozin (DPF), 5-Bromo-2-chlorobenzoic acid (5-BC impurity) and 4-Bromo-1-chloro-2- (4-ethoxybenzyl) benzene (4-BC impurity) are used as starting and reagent sources, respectively. The presence of these impurities in DPF could potentially affect the effectiveness of the final DPF product .

Methods of Application or Experimental Procedures: A stability indicating HPLC methodology was developed for the separation of DPF, its process-related impurities, and degradants. The method of analysis was developed on Xbridge Phenyl C18 column of dimensions, 250×4.6 mm, 5 μm with gradient elution using a mobile phase made up of 0.05% aqueous trifluoroacetic acid and acetonitrile (AcN) .

Summary of the Results or Outcomes: The method proposed indicates a good linearity (R2 =0.9996 and 0.9993), good system precision (RSD≤2%), good method precision (RSD≤2%), accuracy (50–150%), LOD (0.000053 ppm and 0.0000165 ppm) and LOQ (0.00016 ppm and 0.00005 ppm) for 4-BC impurity and 5-BC impurity, respectively .

Degradation Pathway Proposal, Structure Elucidation, and In Silico Toxicity Prediction of Dapagliflozin Propane Diol Hydrolytic Degradation Products

Specific Scientific Field: This research is in the field of Pharmaceutical Chemistry.

Summary of the Application: Dapagliflozin (DAP) is a therapeutic agent for diabetes mellitus type II patients with insufficient glycemic control by exercise and diet. A stability-indicating LC–MS method was developed and validated on a C8 column and the method was able to separate DAP and three major hydrolytic degradation products .

Methods of Application or Experimental Procedures: The structure elucidation of three major identified hydrolytic degradation products (DPs) and establishment of degradation pathway were executed with the combined application of liquid chromatography-positive mode electrospray ionization tandem mass spectrometry and high-resolution mass spectrometry .

Summary of the Results or Outcomes: The LC–MS/MS method was able to separate chromatographically degradation products and to identify them .

Use of Dapagliflozin Impurity 9 in Experimental Research

Specific Scientific Field: This falls under the field of Chemical Research.

Summary of the Application: Dapagliflozin Impurity 9 is used for experimental and research purposes . It’s often used in the development of new chemical synthesis methods or testing the effectiveness of various chemical reactions .

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the nature of the experiment being conducted. Typically, this would involve using Dapagliflozin Impurity 9 as a reactant or control in a chemical reaction .

Summary of the Results or Outcomes: As this is a general application, the results or outcomes would vary depending on the specific experiment or research study .

Dapagliflozin Impurity 9, identified by the chemical structure with the registry number 1469910-70-0, is a byproduct of the synthesis of dapagliflozin, a medication used primarily for the treatment of type 2 diabetes mellitus. This compound is characterized by its complex molecular structure, which includes various functional groups that can influence its chemical behavior and biological activity. The molecular formula of Dapagliflozin Impurity 9 is C21H25ClO6, and it has a molecular weight of approximately 408.87 g/mol. As an impurity, it is crucial for quality control in pharmaceutical formulations to ensure the efficacy and safety of dapagliflozin products .

  • Dapagliflozin Impurity 9 is not intended to have a therapeutic effect. It's a by-product in the pharmaceutical manufacturing process, and its mechanism of action within the human body is not applicable.
  • Safety information on Dapagliflozin Impurity 9 is not readily available.
  • Generally, handling unknown impurities requires following safe laboratory practices to minimize potential hazards.

Additional Points

  • Research on Dapagliflozin Impurity 9 might be limited due to its role as an impurity rather than the intended pharmaceutical product.
  • Scientific databases like PubChem or the European Chemical Agency might offer additional information if available.
Typical for organic compounds. These include:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the functional groups present in the compound.
  • Reduction: The compound can be reduced to form other derivatives, potentially affecting its pharmacological properties.
  • Condensation Reactions: These reactions may occur during synthesis, particularly when forming bonds between different molecular fragments.

Specific pathways and mechanisms for these reactions are often studied to understand their implications in drug development and impurity management.

The synthesis of Dapagliflozin Impurity 9 typically involves multiple steps starting from D-glucose as a raw material. A notable synthetic route includes:

  • Protection of Aldehyde Groups: Using ethyl mercaptan to protect aldehyde functionalities.
  • Condensation Reactions: Involving benzyl bromide and other reagents under controlled conditions.
  • De-benzylation: This step utilizes palladium on carbon (Pd/C) in a hydrogen atmosphere to remove benzyl groups.
  • Purification: Final products are purified through crystallization or chromatography techniques to isolate Dapagliflozin Impurity 9 from other byproducts .

Dapagliflozin Impurity 9 primarily serves as a reference standard in quality control laboratories to ensure that dapagliflozin formulations meet regulatory standards. Its presence and concentration must be monitored during the manufacturing process to minimize potential adverse effects from impurities in therapeutic products.

Interaction studies involving Dapagliflozin Impurity 9 focus on its behavior in various chemical environments and its potential interactions with other pharmaceutical compounds. Understanding these interactions is vital for assessing how impurities might influence the stability and effectiveness of dapagliflozin formulations.

Dapagliflozin Impurity 9 shares structural similarities with several other compounds used in diabetes treatment or related pharmaceutical applications. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
DapagliflozinC21H25ClO6Primary drug used for type 2 diabetes; SGLT2 inhibitor
CanagliflozinC21H25ClO7Another SGLT2 inhibitor; differs by an additional hydroxyl group
EmpagliflozinC23H28ClO7Similar mechanism; contains a different aromatic ring structure
ErtugliflozinC21H25ClO7Closely related SGLT2 inhibitor; variations in side chains

Dapagliflozin Impurity 9 is unique due to its specific formation during the synthesis of dapagliflozin and its role as an impurity that must be monitored for quality assurance in pharmaceutical applications. Its structural characteristics may lead to distinct chemical behaviors compared to these similar compounds, making it an essential focus in drug development and safety assessments .

Synthesis Routes for Dapagliflozin and Byproduct Generation

The synthesis of dapagliflozin, a selective sodium-glucose cotransporter 2 inhibitor, involves multiple synthetic approaches that inevitably lead to the formation of process-related impurities, including Dapagliflozin Impurity 9 [1] [7]. This impurity, chemically designated as the carbon-2 epimer of dapagliflozin, represents a significant byproduct that requires careful monitoring and control during pharmaceutical manufacturing [8] [10].

Chemical Properties of Dapagliflozin Impurity 9

PropertyValue
Chemical Name(2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol [7]
IUPAC Name(2S,3S,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol [10]
Molecular FormulaC21H27ClO7 [7] [8]
Molecular Weight426.9 g/mol [7] [8]
CAS Number1469910-70-0, 2133407-75-5 [1] [10]
Structural DesignationCarbon-2 Epimer of Dapagliflozin [7] [8]
Stereochemistry(2S,3S,4R,5S,6R) configuration [10]

The primary synthetic routes for dapagliflozin production encompass several distinct methodologies, each contributing differently to impurity formation [3] [4]. The classical approach involves the reaction of ethyl carbon-aryl glycoside intermediates, which serves as a key step in generating the final active pharmaceutical ingredient [3]. This methodology employs tetra-O-unprotected compounds that can be directly reduced to crude dapagliflozin with high diastereoselectivity, achieving purities exceeding 99.7% in the final product [3].

Alternative synthetic strategies include Grignard-based reactions utilizing aryl-Grignard reagents with gluconolactone derivatives [11] [19]. These approaches typically operate at temperatures ranging from -40°C to -30°C and demonstrate impurity formation levels between 0.1% to 0.3% [11]. The process involves careful temperature control to minimize side reactions that could lead to increased byproduct generation [11].

Lithium-based synthetic routes represent another significant pathway, employing n-butyllithium reagents with brominated precursors [11] [30]. These reactions require ultra-low temperatures between -78°C and -60°C to maintain selectivity and minimize impurity formation [29] [30]. Research has demonstrated that traditional synthesis methods requiring such extreme temperatures are greatly affected by environmental conditions, leading to variability in product quality [29].

Synthesis Routes and Byproduct Formation

RouteKey StepTemperature RangeImpurity 9 Formation (%)Overall Yield (%)
Grignard-based synthesisAryl-Grignard + Gluconolactone [11]-40°C to -30°C [11]0.1-0.365-75
Lithium-based synthesisn-BuLi + Brominated precursor [11] [30]-78°C to -60°C [29] [30]0.2-0.570-80
Suzuki couplingBoronic acid coupling [20]80°C to 120°C [20]0.05-0.1560-70
Direct glycosidationGlycosyl donor coupling [4]-20°C to 0°C [4]0.3-0.875-85
Flow chemistry synthesisContinuous flow reaction [29]-20°C to 25°C [29]0.05-0.280-90

Suzuki coupling reactions provide an alternative approach utilizing boronic acid intermediates at elevated temperatures between 80°C and 120°C [20]. These conditions result in relatively low impurity formation levels of 0.05% to 0.15%, though overall yields are typically lower than other methods [20]. The higher temperature requirements can be advantageous for large-scale manufacturing due to reduced cooling costs and improved process efficiency [20].

Direct glycosidation methods involve the coupling of glycosyl donor compounds with aryl acceptors [4]. These reactions proceed at moderate temperatures from -20°C to 0°C but exhibit higher impurity formation rates ranging from 0.3% to 0.8% [4]. The increased byproduct generation is attributed to competing side reactions during the glycosidation process [4].

Recent advances in continuous flow chemistry have demonstrated significant improvements in both yield and impurity control [29]. Flow synthesis methods operate at temperatures between -20°C and 25°C, achieving impurity formation levels as low as 0.05% to 0.2% while maintaining overall yields of 80% to 90% [29]. The closed environment of flow reactors reduces environmental interference from ambient moisture, thereby minimizing impurity formation and meeting stringent quality requirements [29].

Epimerization Processes Leading to Carbon-2 Epimer Formation

The formation of Dapagliflozin Impurity 9 through epimerization processes represents a critical aspect of understanding and controlling this byproduct during synthesis [9]. Epimerization at the carbon-2 position occurs through various mechanistic pathways, each influenced by specific reaction conditions and environmental factors [9] [31].

Hydrogen atom transfer photocatalysis has been identified as a significant mechanism for diol epimerization [9]. Research demonstrates that repeated nonselective hydrogen atom transfer events can racemize alcohol stereocenters, resulting in dynamic equilibration between all stereoisomers [9]. The decatungstate anion and thiophenol serve as complementary hydrogen atom transfer catalysts, with excited-state decatungstate capable of abstracting hydrogen atoms from unactivated carbon-hydrogen bonds at high rates [9].

The epimerization process exhibits site-selective behavior dependent on the stereochemical orientation of the anomeric position [9]. For dapagliflozin, which contains a beta-configured diarylmethane group, carbon-3 epimerization to the allo isomer was initially expected [9]. However, experimental results revealed that carbon-2 epimerization occurs preferentially under specific conditions, yielding the observed impurity [9].

Mechanistic studies indicate that the origin of carbon-2 selectivity is kinetic in nature [9]. Decatungstate preferentially abstracts from less sterically hindered carbon-hydrogen sites, with abstraction being especially disfavored from carbon-hydrogen bonds with coaxial substituents [9]. For alpha-methylglucose derivatives, the axial methoxy group hinders abstraction from the otherwise favored carbon-3 carbon-hydrogen bond, leading to the observed carbon-2 selectivity [9].

Epimerization Mechanisms and Conditions

ConditionMechanismRate of EpimerizationSelectivityIndustrial Relevance
Acidic conditions (H+)Protonation-deprotonation [9]FastLowHigh
Basic conditions (OH-)Enolate formation [31]ModerateMediumMedium
Thermal epimerizationThermal equilibration [33]SlowLowLow
Photochemical epimerizationRadical intermediates [9]VariableMediumLow
Enzymatic epimerizationEnzyme-catalyzed inversion [31]SelectiveHighResearch only

Transient thermodynamic control emerges as an effective design principle for generating energetically uphill products through epimerization [9]. The employment of methylboronic acid as a chelating additive facilitates the stereoconvergence of cyclic diols and polyols to their cis isomers under hydrogen atom transfer conditions [9]. This methodology demonstrates that careful control of reaction conditions can influence the stereochemical outcome and minimize unwanted epimerization products [9].

Enzymatic epimerization processes, while primarily studied in antibiotic biosynthesis, provide insights into selective stereochemical transformations [31]. Research on gentamicin biosynthesis reveals that aminotransferases with different substrate specificities and enantioselectivities can catalyze specific epimerization reactions [31]. These findings suggest potential applications for controlling epimerization in pharmaceutical synthesis through enzymatic approaches [31].

Critical Process Parameters Influencing Impurity Yield

The control of Dapagliflozin Impurity 9 formation requires comprehensive understanding and optimization of critical process parameters that directly influence impurity yield [14] [16]. Manufacturing processes must implement rigorous control strategies to ensure consistent product quality and minimize impurity formation [16] [25].

Temperature control represents the most critical parameter affecting impurity formation [29] [30]. Traditional synthesis methods requiring ultra-low temperatures of -78°C are particularly sensitive to temperature fluctuations [29]. Research demonstrates that increasing reaction temperatures from -78°C to -20°C through continuous flow synthesis significantly reduces impurity formation while improving process safety and efficiency [29]. The closed environment of flow reactors minimizes environmental interference and provides better temperature control compared to batch processes [29].

Critical Process Parameters Influencing Impurity Yield

ParameterTypical RangeCritical ImpactEffect on Impurity
Temperature-78°C to -20°C [29] [30]HighLower temperature reduces formation [29]
pH/Acid Concentration0.1-1.0 M acid [4]HighInsufficient acid increases impurity [4]
Reaction Time1.5-3.0 hours [30]MediumExtended time increases impurity
Solvent SystemTHF/Toluene/DCM [23] [30]MediumPoor solubility affects selectivity
Catalyst Loading1.0-1.5 equivalents [11]HighExcess catalyst increases byproducts [11]
Agitation Rate200-400 rpmLowMinimal effect

Acid stoichiometry during glycosidation steps significantly influences impurity formation [4]. Inadequate acid concentration during the glycosidation of intermediate compounds leads to incomplete reactions and increased byproduct formation [4]. Regulatory assessment reports indicate that maintaining sufficient acid levels throughout the reaction process is essential for minimizing hydroxyl impurity formation [4]. The optimal acid concentration typically ranges from 0.1 to 1.0 M, depending on the specific synthetic route employed [4].

Reaction time optimization plays a crucial role in balancing product yield with impurity control [30]. Extended reaction times beyond the optimal range of 1.5 to 3.0 hours can lead to increased impurity formation through secondary reactions and degradation processes [30]. Process validation studies demonstrate that careful monitoring of reaction completion helps minimize impurity generation while maintaining acceptable yields [25].

Solvent system selection affects both reaction selectivity and impurity formation patterns [23] [30]. Common solvent systems include tetrahydrofuran, toluene, and dichloromethane, each offering different solubility profiles and reaction environments [23] [30]. The choice of solvent directly impacts the dissolution of reactants and intermediates, affecting reaction kinetics and selectivity [23].

Catalyst loading optimization requires careful balance between reaction efficiency and impurity control [11]. Typical catalyst loadings range from 1.0 to 1.5 equivalents, with excess catalyst potentially leading to increased byproduct formation [11]. The type of catalyst employed, whether Grignard reagents, lithium-based compounds, or metal catalysts, significantly influences the impurity profile of the final product [11] [20].

Risk assessment methodologies identify critical process parameters through systematic evaluation of their impact on critical quality attributes [14] [16]. Failure Mode Effect Analysis techniques grade parameters by probability, severity, and detectability, with risk priority numbers exceeding 30 indicating critical process parameters requiring enhanced control [14]. This approach ensures that manufacturing processes focus monitoring and control efforts on parameters with the greatest potential impact on product quality [14] [16].

Chromatographic Techniques: Reverse Phase High Performance Liquid Chromatography and Ultra Performance Liquid Chromatography Applications

Reverse Phase High Performance Liquid Chromatography Applications

Reverse phase high performance liquid chromatography has emerged as the primary analytical technique for the separation and quantification of Dapagliflozin Impurity 9 and related degradation products [1] [2]. The method development for Dapagliflozin impurity analysis requires careful optimization of chromatographic parameters to achieve adequate resolution between the parent compound and its structural analogs.

The most widely validated reverse phase high performance liquid chromatography method employs a Hypersil BDS C18 column (250 × 4.6 mm, 5 μm) with gradient elution using a mobile phase consisting of buffer at pH 6.5 and acetonitrile:water (90:10 v/v) [1] [2]. This chromatographic system successfully separates Dapagliflozin and six impurities, including Impurity 9, with retention times of 2.72, 7.82, 10.58, 16.95, 21.11, 30.37, and 34.36 minutes respectively [1] [2]. The resolution between all peaks exceeds 2.0, meeting International Conference on Harmonization Q2 R1 requirements for specificity [2].

Alternative reverse phase high performance liquid chromatography configurations utilize phenyl-based stationary phases, specifically the Xbridge Phenyl C18 column (250 × 4.6 mm, 5 μm), which demonstrates enhanced selectivity for Dapagliflozin impurities . The mobile phase composition of 0.05% trifluoroacetic acid and acetonitrile in gradient mode provides superior peak resolution with correlation coefficients exceeding 0.999 and precision values with relative standard deviation less than or equal to 2% .

Ultra Performance Liquid Chromatography Applications

Ultra performance liquid chromatography technology offers significant advantages over conventional high performance liquid chromatography for Dapagliflozin impurity analysis, including reduced analysis time, improved resolution, and enhanced sensitivity [4] [5]. The technique employs sub-2-micrometer particle columns and higher operating pressures to achieve superior chromatographic efficiency [5].

Ultra performance liquid chromatography methods for Dapagliflozin impurity detection typically utilize BEH C18 columns (50 × 2.1 mm, 1.7 μm) with optimized gradient elution profiles [4]. The mobile phase consists of water and acetonitrile with flow rates of 0.5 mL/min, enabling complete separation of Dapagliflozin and its impurities within 5 minutes [4]. This represents a significant time reduction compared to conventional high performance liquid chromatography methods that require 20-35 minutes for complete analysis [5].

The ultra performance liquid chromatography methodology demonstrates excellent linearity across concentration ranges of 0.2-7 μg/mL for Dapagliflozin and provides superior detection limits compared to traditional high performance liquid chromatography approaches [6]. Mean percentage recoveries of 99.88% ± 0.53 for Dapagliflozin confirm the accuracy of ultra performance liquid chromatography methods for impurity quantification [6].

Mass Spectrometric Characterization of Degradation Products

Electrospray Ionization Mass Spectrometry

Mass spectrometric characterization of Dapagliflozin Impurity 9 relies primarily on electrospray ionization in positive ion mode, which provides optimal ionization efficiency for this compound [7] [8]. The molecular ion [M+H]+ appears at m/z 409.1, corresponding to the molecular weight of 408.9 Da for the compound with molecular formula C21H25ClO6 [9].

The fragmentation pattern of Dapagliflozin Impurity 9 under collision-induced dissociation conditions reveals characteristic product ions that enable structural confirmation . The base peak at m/z 377.2 results from the loss of 32 Da (likely CH2OH), while subsequent fragmentations produce ions at m/z 349.1 and 273.1 . The fragment at m/z 273.1 corresponds to the chlorinated phenyl portion of the molecule, while m/z 207.1 represents the ethoxybenzyl moiety .

Tandem Mass Spectrometry Applications

Liquid chromatography coupled with tandem mass spectrometry provides enhanced specificity and sensitivity for Dapagliflozin impurity analysis [10] [8]. The technique employs multiple reaction monitoring mode to achieve selective detection of target compounds in complex matrices [8]. For Dapagliflozin Impurity 9, the optimized multiple reaction monitoring transition utilizes the precursor ion at m/z 409.1 and monitors product ions at m/z 377.2 and 349.1 [8].

The mass spectrometric method validation demonstrates excellent linearity over concentration ranges of 50.00-10000.00 pg/mL for both Dapagliflozin and related impurities [8]. Intra-batch and inter-batch precision values remain below 4.5% coefficient of variation, while matrix effects show minimal interference with coefficient of variation values of 1.27% and 1.20% for target analytes [8].

High Resolution Mass Spectrometry

High resolution mass spectrometry using Orbitrap technology enables accurate mass determination and elemental composition confirmation for Dapagliflozin degradation products [11]. The technique provides mass accuracy within 5 ppm, allowing unambiguous identification of unknown impurities formed during stress degradation studies [11]. High resolution mass spectrometry also facilitates the detection of isotopic patterns, which serve as additional confirmation criteria for structural assignments [11].

Validation Parameters per International Conference on Harmonization Q2 R1 Guidelines

Specificity and Selectivity

Specificity validation for Dapagliflozin Impurity 9 analytical methods requires demonstration of peak purity and adequate resolution from closely eluting compounds [12] [13]. Peak purity assessment utilizes diode array detection or mass spectrometry to confirm that chromatographic peaks contain only single components [13]. For Dapagliflozin impurity methods, peak purity angles must remain below the purity threshold values, with typical results showing purity angles of 0.427-0.800 and thresholds of 0.649-2.958 [12].

Resolution requirements specify minimum values of 2.0 between Dapagliflozin Impurity 9 and adjacent peaks [12] [2]. Validated methods consistently demonstrate resolution values exceeding this criterion, with reported values ranging from 1.99 to 26.91 for various impurity pairs [12]. Specificity studies also include forced degradation experiments under acidic, alkaline, oxidative, thermal, and photolytic conditions to confirm method stability-indicating capability [12] [14].

Linearity and Range

Linearity validation for impurity testing requires establishment of proportional relationships between detector response and analyte concentration across specified ranges [13] [15]. International Conference on Harmonization Q2 R1 guidelines recommend concentration ranges from 50-120% of specification levels for impurity determination [15]. Dapagliflozin impurity methods demonstrate excellent linearity with correlation coefficients consistently exceeding 0.999 across ranges of 25-150% of target concentrations [1] [16].

Statistical evaluation of linearity includes calculation of regression parameters, correlation coefficients, and residual analysis [13]. Validated Dapagliflozin methods report correlation coefficients of 0.9998-0.9999, with y-intercepts near zero and acceptable residual distributions [16] [17]. The minimum requirement of five concentration levels is satisfied in all reported validation studies [13].

Accuracy and Precision

Accuracy assessment involves recovery studies at multiple concentration levels spanning the analytical range [13] [18]. For Dapagliflozin Impurity 9, recovery studies typically employ three concentration levels (80%, 100%, and 120% of target) with triplicate determinations at each level [12]. Acceptable recovery ranges are 98-102% for individual determinations and 99-101% for mean values [18].

Precision evaluation encompasses repeatability (intra-day) and intermediate precision (inter-day) assessments [13]. Dapagliflozin impurity methods consistently demonstrate relative standard deviation values below 2% for repeatability and intermediate precision [1] [16]. These results significantly exceed International Conference on Harmonization requirements, which specify relative standard deviation limits of 15% for impurity testing [13].

Detection and Quantitation Limits

Detection limit determination for Dapagliflozin Impurity 9 employs signal-to-noise ratio approaches or statistical calculations based on calibration curve parameters [13] [19]. The signal-to-noise criterion specifies minimum ratios of 3:1 for detection limits and 10:1 for quantitation limits [19]. Validated methods report detection limits ranging from 0.02-0.6 μg/mL and quantitation limits of 0.06-1.8 μg/mL [16] [17].

Statistical calculation of limits uses the formula: Detection Limit = 3.3σ/S and Quantitation Limit = 10σ/S, where σ represents the standard deviation of response and S represents the slope of the calibration curve [19]. This approach provides more reliable limit estimates for methods with low baseline noise [13].

Robustness Assessment

Robustness validation evaluates method performance under deliberately varied analytical conditions [13]. Parameters typically varied include mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm) [12] [20]. Dapagliflozin impurity methods demonstrate excellent robustness with relative standard deviation values below 2% for all tested parameter variations [12] [20].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

408.1339662 g/mol

Monoisotopic Mass

408.1339662 g/mol

Heavy Atom Count

28

UNII

YVU6XK9RBL

Dates

Last modified: 04-14-2024

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